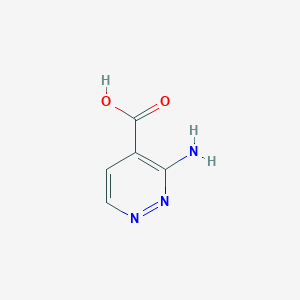

3-Amino-4-pyridazinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOOFYQDXAMIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423331 | |

| Record name | 3-Amino-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21141-03-7 | |

| Record name | 3-Amino-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridazine Scaffolds in Medicinal Chemistry and Agrochemicals

The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key structural motif that imparts a range of biological activities to organic compounds. chemimpex.com This has made it a "privileged scaffold" in the fields of medicinal chemistry and agrochemicals, meaning it is a molecular framework that is recurrently found in active compounds.

In medicinal chemistry, the pyridazine core is present in a number of drugs and is a focal point for the development of new therapeutic agents. Its derivatives have been extensively investigated for a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory activities. The arrangement of nitrogen atoms in the pyridazine ring allows for specific interactions with biological targets, such as enzymes and receptors, leading to desired therapeutic outcomes. For instance, the structural features of pyridazine-based compounds enable them to act as inhibitors of enzymes like FER tyrosine kinase, which is implicated in cancer progression.

The utility of the pyridazine scaffold extends into the agrochemical sector, where it forms the basis of several commercial herbicides and fungicides. chemimpex.com Pyridazine-containing compounds have been developed to effectively control a variety of weeds and protect crops from fungal diseases. chemimpex.com For example, certain pyridazine derivatives have demonstrated potent herbicidal effects, comparable to or even exceeding those of existing commercial herbicides. nih.gov The ability of these compounds to interfere with essential biological processes in plants and fungi, such as chlorophyll (B73375) biosynthesis, makes them valuable tools in modern agriculture. nih.gov

Overview of Research Trajectories for 3 Amino 4 Pyridazinecarboxylic Acid Derivatives

Fundamental Synthetic Routes to this compound

The synthesis of the this compound core and its derivatives relies on established principles of heterocyclic chemistry. The construction of the pyridazine ring is central to these methods. A prominent strategy involves the condensation of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine (B178648).

A highly relevant approach is the one-pot, three-component reaction to form derivatives like 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za This method involves the reaction of an arylglyoxal with malononitrile (B47326) and hydrazine hydrate (B1144303) at room temperature. scielo.org.za The resulting carbonitrile can, through subsequent hydrolysis, yield the corresponding carboxylic acid. This highlights a key strategy: the formation of a substituted pyridazine ring with a precursor group (like a nitrile) at the C4 position, which is then converted to the carboxylic acid.

General synthetic pathways for related pyridazine and fused pyridazine systems, such as the Widman-Stoermer synthesis and the Japp-Klingemann approach, further inform the construction of this heterocyclic core. mdpi.comresearchgate.net These methods typically start from substituted pyridines or other nitrogen-containing heterocycles and build the pyridazine ring through diazotization and cyclization reactions. mdpi.comresearchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21141-03-7 |

| Molecular Formula | C₅H₅N₃O₂ |

| Molecular Weight | 139.11 |

| Appearance | Brown powder |

| Purity | ≥ 95% (NMR) |

This data is compiled from commercial supplier information. chemimpex.com

Utilization as a Key Building Block in Complex Chemical Synthesis

The bifunctional nature of this compound makes it a valuable intermediate or "building block" in the synthesis of more elaborate molecules. chemimpex.com Its stability and defined reactive sites allow for its strategic incorporation into larger scaffolds. chemimpex.com

Pharmaceutical Compound Derivatization

In pharmaceutical research, this compound serves as a key intermediate for creating a variety of derivatives with potential biological activity. chemimpex.com It is particularly noted for its use in the synthesis of molecules targeting neurological disorders. chemimpex.com The amino and carboxylic acid groups provide convenient handles for derivatization, enabling the exploration of structure-activity relationships to enhance drug efficacy. The general class of 3-aminopyridazines has been used to synthesize compounds with a wide range of therapeutic applications, including enzyme inhibitors and receptor modulators. nih.gov

Agrochemical Compound Formulation

The pyridazine moiety is a known pharmacophore in agrochemistry. This compound is utilized in the formulation of agricultural chemicals, where it contributes to the development of new herbicides and fungicides designed to improve crop yields. chemimpex.com

Heterocyclic Compound Synthesis

As a substituted heterocycle, this compound is a foundational component for synthesizing more complex, often fused, heterocyclic systems. chemimpex.com The amino and carboxylic acid groups can be used to direct the formation of new rings fused to the pyridazine core. For example, transformations of the amino group on a pyridazine ring can lead to the formation of triazole derivatives, while reactions involving both the amino and a neighboring group can yield fused systems like pyrimido[1,2-b]pyridazines.

Advanced Synthetic Transformations Involving the this compound Moiety

The reactivity of the amino and carboxylic acid functional groups dictates the advanced transformations of the this compound molecule.

Condensation Reactions

A primary transformation for this molecule is the condensation reaction, a process where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water.

The amino group of this compound can react with a carboxylic acid (or its activated derivatives like acyl chlorides or esters) to form an amide bond. This amidation reaction is fundamental in peptide synthesis and is a common strategy for linking the pyridazine core to other molecular fragments. Similarly, the carboxylic acid group of the molecule can undergo a condensation reaction with an amine to form an amide. This reaction is often facilitated by a coupling agent, such as a carbodiimide, which activates the carboxylic acid for nucleophilic attack by the amine. This dual reactivity allows the molecule to act as a linker, connecting two different chemical entities or facilitating polymerization.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Arylglyoxal |

| Malononitrile |

| 3-amino-5-arylpyridazine-4-carbonitrile |

| Pyridine (B92270) |

| 3-aminopyridazine (B1208633) |

| Triazole |

| Pyrimido[1,2-b]pyridazine |

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of pyridazine rings. These reactions often involve the formation of the heterocyclic ring from acyclic precursors.

One notable method is the copper(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This reaction's outcome is highly dependent on the solvent used; acetonitrile (B52724) favors the formation of 1,6-dihydropyridazines, while acetic acid leads directly to the aromatic pyridazine products in good yields. organic-chemistry.org Another approach involves a TBAI/K₂S₂O₈-promoted [4+2] annulation between ketene (B1206846) N,S-acetals and N-tosylhydrazones, which yields a variety of trisubstituted pyridazines. organic-chemistry.org

Ring-closure reactions starting from fulvenes (1,2-diacylcyclopentadienes) provide a pathway to 5,6-fused ring pyridazines. liberty.edu The reaction of these fulvenes with hydrazine hydrate at room temperature successfully yields the corresponding pyridazine products. liberty.edu Furthermore, reductive cyclization of precursors like 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using iron in acetic acid can produce tricyclic lactam derivatives. mdpi.com A [4+1] cyclization strategy has also been developed using 3-amino-4-methylpyridines, which can be a valuable route for creating fused pyrrolo-pyridazine systems. chemrxiv.org

A distinct and regioselective synthesis of pyrrolo[1,2-b]pyridazines is achieved through a [3+2] cycloaddition reaction. This process involves the in situ generation of mesoionic oxazolo-pyridazinones from 3(2H)pyridazinone acids, which then react with dipolarophiles like methyl or ethyl propiolate. mdpi.com

| Cyclization Method | Reactants | Key Reagents/Catalysts | Product Type |

| 6-endo-trig Cyclization | β,γ-Unsaturated hydrazones | Cu(II), Air | 1,6-Dihydropyridazines or Pyridazines |

| [4+2] Annulation | Ketene N,S-acetals, N-Tosylhydrazones | TBAI, K₂S₂O₈ | Trisubstituted Pyridazines |

| Fulvene Condensation | 1,2-Diacylcyclopentadienes | Hydrazine hydrate | 5,6-Fused Ring Pyridazines |

| Reductive Cyclization | 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters | Fe, Acetic Acid | Tricyclic Pyridazine Lactams |

| [3+2] Cycloaddition | 3(2H)Pyridazinone acids, Alkynes | Acetic anhydride | Pyrrolo[1,2-b]pyridazines |

Substitution Reactions

Substitution reactions are fundamental for introducing or modifying functional groups on a pre-existing pyridazine ring. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution, particularly when activated by leaving groups like halogens.

Halogenopyridazines readily undergo nucleophilic substitution. wur.nl For instance, they react with nitrogen-containing nucleophiles such as potassium amide in liquid ammonia. wur.nl These transformations can proceed through different mechanisms, including the S(ANRORC) mechanism, which involves an Addition of the Nucleophile, Ring Opening, and Ring Closure sequence. wur.nl Intramolecular Nucleophilic Aromatic Substitution (SₙAr) has also been employed to synthesize diversely substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines. acs.org In this tandem sequence, a hydroamination is followed by a cyclizing SₙAr step. acs.org

Conversely, electrophilic substitution on the pyridazine ring is generally difficult due to the ring's π-deficient character. researchgate.net However, the presence of activating groups can facilitate such reactions. For pyridazine N-oxides, electrophilic attack is more feasible, allowing for reactions like bromination. researchgate.net

| Substitution Type | Substrate | Reagent/Conditions | Mechanism/Note |

| Nucleophilic Substitution | Halogenopyridazines | KNH₂ / liquid NH₃ | S(ANRORC) mechanism possible |

| Intramolecular SₙAr | Vinyl pyridazine with primary amines | Heat | Tandem hydroamination–SₙAr sequence |

| Nucleophilic Substitution | Chloropyridazine derivatives | Various nucleophiles | Introduction of diverse functional groups |

| Electrophilic Substitution | Pyridazine | Generally difficult | Ring is π-deficient |

| Electrophilic Substitution | Pyridazine-N-oxide | Br₂ / fuming H₂SO₄ | N-oxide activates the ring |

Aza-Diels–Alder Reactions in Pyridazine Synthesis

The aza-Diels–Alder reaction, particularly the inverse electron-demand variant, is a powerful and highly regioselective method for constructing the pyridazine nucleus. organic-chemistry.orgacs.orgnih.govacs.org

A widely reported strategy involves the reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.govacs.org In this metal-free reaction, the electron-deficient 1,2,3-triazine (B1214393) acts as the azadiene, and the electron-rich ynamine serves as the dienophile. organic-chemistry.org This cycloaddition proceeds under neutral conditions, exhibits broad substrate scope, and provides direct access to a variety of 6-aryl-pyridazin-3-amines in high yields. acs.orgacs.org The practicality of this method has been demonstrated through the synthesis of known bioactive pyridazine derivatives. organic-chemistry.orgacs.org

Another variation is the Lewis acid-mediated inverse electron-demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers. This approach offers high regiocontrol and yields functionalized pyridazines, including halogenated derivatives. organic-chemistry.org

| Reaction Variant | Diene | Dienophile | Conditions | Key Features |

| Inverse Electron-Demand | 1,2,3-Triazines | 1-Propynylamines | Neutral, Metal-free | High regioselectivity, wide scope, high yields |

| Inverse Electron-Demand | 3-Monosubstituted s-tetrazines | Silyl enol ethers | Lewis acid-mediated | High regiocontrol, access to functionalized pyridazines |

Radical Sulfonylation and Cyclization Approaches

Radical reactions offer alternative pathways for constructing cyclic systems. While not as commonly reported for direct pyridazine synthesis, radical processes can be key steps in forming precursors or complex derivatives. Radical cyclization is recognized as a powerful strategy for assembling cyclic structures due to its high atom- and step-economy. rsc.org

One relevant approach involves the generation of sulfonyl radicals from sulfonyl hydrazides or sodium sulfinates. rsc.orgrsc.org For example, a cascade reaction can be initiated by the oxidation of sodium sulfinates with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to produce sulfonyl radicals. rsc.org These radicals can then add to the double bond of a vinyl azide. The subsequent elimination of dinitrogen gas forms an iminyl radical, which can undergo further reactions, such as N-N coupling, to yield complex nitrogen-containing structures like α-sulfonylated ketazines. rsc.org Such strategies highlight the potential for radical-based C-S bond formation and cyclization to create functionalized building blocks for more complex pyridazine targets.

Derivatization Strategies via Functional Group Modifications

The presence of both an amine and a carboxylic acid group on the this compound scaffold provides two distinct handles for chemical modification. chemimpex.com These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Amine Derivatization

The amino group is a versatile functional group that can be modified through various reactions. Derivatization can be used to introduce new functionalities or to prepare the molecule for subsequent reactions.

A common derivatization reaction is the formation of a Schiff base through reaction with an aldehyde or ketone. For instance, amine metabolites can be derivatized with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) for analytical purposes, a reaction that proceeds via a Schiff base mechanism. nih.gov Another key reaction is acylation to form amides. This can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids. For example, the AccQ•Tag method uses a reagent to derivatize amino groups for amino acid analysis, which requires careful pH control (typically pH 8.2-10.1) for complete reaction. waters.com The electronic properties of the adjacent functional groups can significantly influence the reactivity of the amine. ashp.org

| Derivatization Method | Reagent Type | Product | Key Considerations |

| Schiff Base Formation | Aldehydes (e.g., CA) | Imine | Reversible reaction, useful for analysis |

| Acylation | Acyl chlorides, Anhydrides | Amide | Forms a stable amide bond |

| Carboxylic Acid Coupling | Carboxylic acids | Amide | Requires coupling agents (e.g., carbodiimides) |

| Pre-column Derivatization | AccQ•Fluor reagent | Tagged Amine | Requires buffered conditions (pH 8.2-10.1) |

Carboxylic Acid Derivatization

The carboxylic acid group is readily converted into a variety of other functional groups, most commonly esters and amides. These modifications can profoundly impact the molecule's properties. guidechem.com

Esterification is a straightforward modification, often accomplished by reacting the carboxylic acid with an alcohol under acidic conditions. For analytical purposes, derivatization reagents like 9-hydroxymethylanthracene can be used to introduce a fluorescent tag. researchgate.net

Amide formation is another prevalent strategy, achieved by coupling the carboxylic acid with an amine. This reaction typically requires the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of an additive like N-hydroxysulfosuccinimide to improve coupling efficiency. thermofisher.com The carboxylic acid can also be converted into a more reactive intermediate, such as a succinimidyl ester, to facilitate reaction with an amine. thermofisher.com These derivatization techniques are fundamental in fields like peptide synthesis and for creating bioconjugates. thermofisher.com

| Derivatization Method | Reagent Type | Product | Key Reagents/Conditions |

| Esterification | Alcohols | Ester | Acid catalysis (e.g., H₂SO₄) |

| Amide Formation | Amines, Hydrazines, Hydroxylamines | Amide | Coupling agents (e.g., EDAC, DCC) |

| Activated Ester Formation | N-Hydroxysulfosuccinimide | Succinimidyl Ester | Carbodiimide (e.g., EDAC) |

| Fluorescent Labeling | 9-Hydroxymethylanthracene | Fluorescent Ester | For analytical detection |

Spectroscopic Characterization Techniques in the Analysis of 3 Amino 4 Pyridazinecarboxylic Acid Compounds

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the compound. For derivatives of pyridazinecarboxylic acid, characteristic absorption bands are observed. For instance, in a related compound, N-(pyridin-2-yl)pyrazine-2-carboxamide, the N-H stretching vibrations appear in the range of 3000-3400 cm⁻¹, while the C=O stretching vibration is found around 1665-1678 cm⁻¹. hilarispublisher.com In aromatic systems, the =C-H stretch is typically observed between 3100-3000 cm⁻¹, at a slightly higher frequency than the –C–H stretch in alkanes. vscht.cz Aromatic C-C stretching vibrations give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz

The spectrum of a similar compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, was recorded in the 4000–400 cm⁻¹ range to analyze its vibrational modes. nih.gov For 3-aminobutanoic acid, another related amino acid, CH stretching vibrations are observed as strong Raman bands in the 2990 to 2837 cm⁻¹ region. wjarr.com

Table 1: Selected FT-IR Vibrational Frequencies for Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3000-3400 | hilarispublisher.com |

| C=O | Stretching | 1665-1678 | hilarispublisher.com |

| Aromatic C-H | Stretching | 3100-3000 | vscht.cz |

| Aromatic C-C | Stretching | 1600-1585, 1500-1400 | vscht.cz |

| Alkyl C-H | Stretching | 2990-2837 | wjarr.com |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. The Raman spectrum reveals vibrational modes that are often weak or absent in the IR spectrum. For instance, in the analysis of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, the FT-Raman spectrum was measured in the 3500–100 cm⁻¹ region. nih.gov In the study of 3-aminobutanoic acid, CH stretching vibrations were identified as very strong Raman bands between 2990 and 2837 cm⁻¹. wjarr.com Amide I and III bands typically show strong signals in the Raman spectra of proteins and related molecules. researchgate.net

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. This technique is used to study the electronic properties of molecules. For example, the UV-Vis spectrum of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole was recorded to determine its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The analysis of these energies indicates the occurrence of intramolecular charge transfer within the molecule. nih.gov Similarly, studies on pyrazine-2-carboxylic acid derivatives and their metal complexes utilize UV-Vis spectroscopy to characterize the electronic transitions and coordination environment. hilarispublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR chemical shifts are influenced by the electronic environment of the protons. For instance, protons attached to aromatic rings typically resonate in the range of 6.5-8.0 ppm. The chemical shift of amine (NH) protons is variable, appearing between 0.5 and 4.0 ppm, and can be affected by factors like temperature and solvent. inflibnet.ac.in

In ¹³C NMR spectroscopy of a related compound, pyridazin-3(2H)-one, the carbon atoms of the pyridazine (B1198779) ring were assigned specific chemical shifts: C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. rsc.org The purity of commercially available 3-Amino-4-pyridazinecarboxylic acid is often stated as ≥95% (NMR), highlighting the importance of this technique in quality control. chemimpex.comusbio.net

Table 2: Typical ¹³C NMR Chemical Shifts for a Pyridazinone Ring System

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C(3) | 164.00 | rsc.org |

| C(4) | 130.45 | rsc.org |

| C(5) | 134.71 | rsc.org |

| C(6) | 139.02 | rsc.org |

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For a derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic system with the space group P2₁/c. growingscience.com The unit cell parameters were determined to be a = 3.817(3) Å, b = 13.533(10) Å, and c = 19.607(15) Å, with β = 93.401(10)°. growingscience.com The structure of another related compound, 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, was also determined using three-dimensional diffractometer data, showing a monoclinic unit cell with space group P2₁/m. rsc.org

Table 3: Crystallographic Data for a 3-Amino-pyridazine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | growingscience.com |

| Space Group | P2₁/c | growingscience.com |

| a (Å) | 3.817(3) | growingscience.com |

| b (Å) | 13.533(10) | growingscience.com |

| c (Å) | 19.607(15) | growingscience.com |

| β (°) | 93.401(10) | growingscience.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(pyridin-2-yl)pyrazine-2-carboxamide |

| 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole |

| 3-aminobutanoic acid |

| Pyridazin-3(2H)-one |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. This technique involves directing a focused beam of X-rays onto a single crystal of the target compound. The X-rays are diffracted by the electron clouds of the atoms within the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a detailed model of the electron density and, consequently, the exact arrangement of atoms, bond lengths, and bond angles within the molecule.

In the study of pyridazine derivatives, SC-XRD provides unambiguous proof of structure and reveals subtle conformational details. For instance, the analysis of a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, demonstrates the power of this technique. The compound was crystallized in the monoclinic system with the space group P21/c. dtu.dk The analysis confirmed that the benzene (B151609) and pyridazine rings are not coplanar. dtu.dk Key structural parameters, including lattice parameters and selected bond lengths and angles, were determined with high precision. dtu.dk This technique also elucidates intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. In the case of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a weak intermolecular interaction between the nitrogen atoms of adjacent pyridazine rings was identified. dtu.dk

Interactive Table: Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile dtu.dk

| Parameter | Value |

| Empirical Formula | C₁₁H₇ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Volume (ų) | 1010.4(13) |

| Z (molecules/unit cell) | 4 |

| R-factor (R1) | 0.0906 |

| wR2 | 0.1422 |

This table presents the crystallographic data obtained from the single-crystal X-ray diffraction analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a derivative of the 3-aminopyridazine (B1208633) scaffold.

Electrochemical Analysis Methods

Electrochemical analysis encompasses a variety of techniques used to investigate the redox properties of a chemical compound. These methods are particularly useful for studying molecules like this compound, which contain electroactive moieties. The pyridazine ring, the amino group, and the carboxylic acid group can all participate in electron transfer reactions. Techniques such as cyclic voltammetry (CV) are employed to determine redox potentials, study reaction mechanisms, and evaluate the electronic effects of substituents.

While specific electrochemical data for this compound is not extensively detailed in the surveyed literature, the behavior of structurally related compounds provides significant insight. For example, studies on pyrazine (B50134) derivatives using cyclic voltammetry have shown that the nature of substituents greatly influences the electrochemical response. dtu.dk Electron-withdrawing groups, such as carboxylic acids, are expected to shift the reduction potential to more positive values, making the compound easier to reduce. dtu.dk Conversely, electron-donating groups have the opposite effect. dtu.dk The number of substituent groups can also impact the kinetics of the electron transfer process. dtu.dk

The electrochemical behavior of pyridazine derivatives has also been explored in the context of corrosion inhibition, where techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used. electrochemsci.org These studies show that pyridazine compounds can adsorb onto metal surfaces and alter the electrochemical processes occurring at the interface. electrochemsci.org Furthermore, research on ruthenium complexes containing pyridazine-3-carboxylic acid utilized cyclic voltammetry to characterize the metal-centered redox processes, demonstrating the ligand's ability to mediate electron transfer.

Cyclic voltammetry of aminopyridine, a structural isomer, has also been investigated, providing a basis for understanding the electrochemical contribution of the amino group attached to a nitrogen-containing aromatic ring. The electrochemical oxidation of amino acids is often an irreversible and complex process, highly dependent on experimental conditions like pH. The amino and carboxylic acid groups are particularly sensitive to the pH of the measurement solution.

Interactive Table: Electrochemical Data for Related Pyrazine Compounds dtu.dk

| Compound | Anodic Peak (Epa) (V) | Cathodic Peak (Epc) (V) | ΔEp (V) |

| Pyrazine | - | - | - |

| 2-Methylpyrazine | -0.82 | -0.92 | 0.10 |

| 2,6-Dimethylpyrazine | -0.88 | -0.98 | 0.10 |

| 2,3,5,6-Tetramethylpyrazine | -1.00 | -1.10 | 0.10 |

| Pyrazine-2-carboxylic acid | -0.42 | -0.62 | 0.20 |

| Pyrazine-2,3-dicarboxylic acid | -0.22 | -0.62 | 0.40 |

| Pyrazine-2,3,5,6-tetracarboxylic acid | 0.60 | -1.30 | 1.90 |

This table shows electrochemical data for various pyrazine derivatives in a 0.1 M KOH/0.9 M KCl solution, illustrating the effect of methyl (electron-donating) and carboxylic acid (electron-withdrawing) substituents on redox potentials as determined by cyclic voltammetry. The increasing peak separation (ΔEp) for the carboxylic acids indicates reduced reversibility and slower electrochemical kinetics.

Computational and Theoretical Investigations of 3 Amino 4 Pyridazinecarboxylic Acid Systems

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio Hartree-Fock calculations, solve the Schrödinger equation (or its approximations) to determine the electronic structure and, consequently, the geometry and behavior of the molecule.

Geometry Optimization

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This optimized structure represents the most stable three-dimensional shape of the molecule. The process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the forces acting on each atom until an equilibrium state is reached. The resulting data provides precise information on the molecule's structural parameters.

Table 1: Optimized Geometric Parameters for 3-Amino-4-pyridazinecarboxylic Acid (Illustrative) Note: Specific calculated data for this molecule is not available in the searched literature. The table below is a representative template.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | Data not available |

| C-O | Data not available | |

| N-H | Data not available | |

| C-N | Data not available | |

| C-C | Data not available | |

| Bond Angle | O=C-O | Data not available |

| C-C-N | Data not available | |

| H-N-H | Data not available |

| Dihedral Angle | O=C-C-N | Data not available |

Conformational Analysis

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. For a molecule like this compound, rotation around the bond connecting the carboxylic acid group to the pyridazine (B1198779) ring can lead to different conformers. By calculating the potential energy surface as a function of these rotational angles, researchers can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Vibrational Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of bonds. Comparing the theoretical vibrational spectrum with experimental data is a standard method for confirming the identity and structure of a synthesized compound. Furthermore, the absence of imaginary frequencies in the calculation confirms that the optimized geometry is a true energy minimum.

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative) Note: Specific calculated data for this molecule is not available in the searched literature. The table below is a representative template.

| Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | Data not available | C=O stretch |

| 2 | Data not available | N-H stretch |

| 3 | Data not available | O-H stretch |

| 4 | Data not available | Ring C-H bend |

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its chemical reactivity, stability, and optical properties. This involves examining the distribution and energy of electrons within the molecule's orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Profiling

The HOMO and LUMO are known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small energy gap generally implies higher chemical reactivity and lower kinetic stability.

Table 3: Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Specific calculated data for this molecule is not available in the searched literature. The table below is a representative template.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. This analysis provides information about charge distribution on different atoms and quantifies the stabilization energy associated with electron delocalization from a filled donor NBO (a bond or lone pair) to an empty acceptor NBO (an anti-bonding orbital). These "donor-acceptor" interactions reveal the nature and strength of hyperconjugation and intramolecular charge transfer, which are key to understanding the molecule's electronic stability and bonding characteristics.

Table 4: NBO Analysis - Donor-Acceptor Interactions for this compound (Illustrative) Note: Specific calculated data for this molecule is not available in the searched literature. The table below is a representative template.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Mulliken Charge Distribution Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, offering a way to quantify the electron distribution across the atoms. wikipedia.orghuntresearchgroup.org.uk This analysis partitions the total electron population, derived from a quantum chemical calculation, among the constituent atoms. uni-muenchen.dechemrxiv.org The resulting Mulliken charges are instrumental in understanding a molecule's reactivity, electrostatic potential, and intermolecular interaction sites.

While specific experimental or calculated Mulliken charge data for this compound is not available in the cited literature, a qualitative analysis can be inferred based on the electronegativity of its constituent atoms.

Nitrogen and Oxygen Atoms: The nitrogen atoms within the pyridazine ring and the amino group, along with the oxygen atoms of the carboxylic acid group, are highly electronegative. Consequently, they are expected to carry a net negative charge, having drawn electron density from adjacent carbon and hydrogen atoms.

Carbon Atoms: The carbon atoms, being less electronegative than nitrogen and oxygen, will exhibit varying degrees of positive charge. The carbon atom of the carboxyl group (C=O), bonded to two highly electronegative oxygen atoms, is expected to be the most electropositive carbon center. Carbon atoms in the pyridazine ring will also carry partial positive charges, influenced by the adjacent nitrogen atoms.

Hydrogen Atoms: Hydrogen atoms, bonded to either carbon, nitrogen, or oxygen, are the least electronegative and will consistently carry a partial positive charge.

A hypothetical Mulliken charge distribution for this compound is presented in the table below. These values are illustrative and would require specific quantum chemical calculations (e.g., using Density Functional Theory) for precise determination. chemrxiv.org The method is known to be sensitive to the choice of the basis set used in the calculation. wikipedia.orghuntresearchgroup.org.uk

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| N (ring) | ~ -0.4 to -0.6 |

| N (amino) | ~ -0.8 to -0.9 |

| C (carboxyl) | ~ +0.7 to +0.8 |

| O (carbonyl) | ~ -0.6 to -0.7 |

| O (hydroxyl) | ~ -0.7 to -0.8 |

| C (ring) | ~ -0.1 to +0.3 |

| H (amino/hydroxyl) | ~ +0.4 to +0.5 |

| H (ring) | ~ +0.1 to +0.2 |

Studies on Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. For this compound, with its potent hydrogen bond donors and acceptors, these interactions are key to its solid-state structure.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. tandfonline.comacs.org The surface is generated by partitioning the crystal's electron density into molecular regions. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify the nature and relative strength of intermolecular contacts.

For a molecule like this compound, the Hirshfeld surface would typically show:

Red Regions: Intense red spots on the d_norm map indicate close intermolecular contacts that are shorter than the sum of their van der Waals radii. These are primarily associated with strong hydrogen bonding interactions, such as those involving the amino group (N-H) and carboxylic acid group (O-H) as donors, and the pyridazine nitrogen atoms and carboxyl oxygen as acceptors.

White and Blue Regions: White areas represent contacts close to the van der Waals separation, while blue regions indicate longer contacts with weaker interactions. iucr.org

Analysis of fingerprint plots for structurally related pyridazine derivatives and amino acids reveals common interaction patterns. researchgate.netresearchgate.netnih.gov For this compound, the plot would be dominated by sharp spikes characteristic of hydrogen bonds. The relative contributions of the most significant interactions can be estimated and are summarized in the table below, based on data from analogous systems.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~35 - 45% | Represents the largest contribution, corresponding to the outer surface of the molecules. nih.gov |

| N···H / H···N | ~20 - 30% | Indicates strong N-H···N or N-H···O hydrogen bonds, appearing as sharp spikes in the plot. researchgate.net |

| O···H / H···O | ~10 - 20% | Corresponds to O-H···N or O-H···O hydrogen bonds from the carboxylic acid group. researchgate.net |

| C···H / H···C | ~5 - 15% | Represents weaker C-H···π or other van der Waals contacts. iucr.org |

| C···C | ~5 - 10% | Suggests the presence of π-π stacking interactions between pyridazine rings. researchgate.net |

The molecular structure of this compound, featuring both an amino group and a carboxylic acid group, is primed for extensive hydrogen bonding. nih.gov These interactions are the primary drivers of its supramolecular assembly in the solid state. The amino group (-NH₂) and the carboxylic acid's hydroxyl group (-OH) act as hydrogen bond donors, while the pyridazine ring's nitrogen atoms and the carboxyl group's carbonyl oxygen (C=O) serve as strong acceptors. researchgate.netresearchgate.net

The expected hydrogen bonding motifs include:

N−H···N: Interactions between the amino group of one molecule and a nitrogen atom of the pyridazine ring of another.

N−H···O: Bonds formed between the amino group and the carbonyl oxygen of the carboxylic acid. nih.gov

O−H···N: Strong hydrogen bonds between the carboxylic acid's hydroxyl group and a pyridazine ring nitrogen.

O−H···O: Dimer formation between two carboxylic acid groups, a common synthon in carboxylic acid crystal structures.

This network of strong, directional hydrogen bonds likely results in a stable, three-dimensional crystalline lattice. nih.gov

Aromaticity Assessment of Pyridazine Moieties

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. Assessing the degree of aromaticity is crucial for understanding a compound's stability and reactivity.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used quantitative measure of aromaticity based on the molecule's geometry. acs.org It evaluates the deviation of bond lengths within a ring from an ideal, fully aromatic reference system. The HOMA index ranges from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity. rsc.org

For heterocyclic systems like pyridazine, the introduction of heteroatoms perturbs the π-electron system, typically leading to a reduction in aromaticity compared to benzene (B151609). Studies on pyridazine and related diazines have shown that the pyridazine ring possesses significant aromatic character, though less than that of benzene. rsc.orgnih.gov An aromaticity index (IA) of 79 has been reported for pyridazine, which corresponds to a HOMA value of approximately 0.79. nih.gov The presence of amino and carboxylic acid substituents on the ring in this compound would further influence the bond lengths and, consequently, the HOMA value, though the ring is expected to retain substantial aromatic character.

| Compound/Moiety | Reference HOMA Index | Aromatic Character |

|---|---|---|

| Benzene | 1.00 | Aromatic acs.org |

| Pyridazine | ~0.79 | Aromatic nih.gov |

| Kekulé Cyclohexatriene (hypothetical) | 0.00 | Non-aromatic acs.org |

| Cyclobutadiene | ~ -4.4 | Antiaromatic acs.org |

Bird's Index Determinations

While the aromaticity of the parent pyridazine ring has been a subject of computational study, with a calculated aromaticity index (IA) of 79 compared to benzene's 100, specific data for the substituted this compound is absent. nih.gov Such a study would require dedicated computational analysis, likely employing density functional theory (DFT) or other advanced quantum chemical methods to optimize the molecular geometry and calculate the bond lengths necessary for the index determination. The influence of the amino and carboxylic acid substituents on the electronic structure and bond lengths of the pyridazine core would be of particular interest in such an investigation.

Molecular Docking Simulations

Specific molecular docking studies focusing exclusively on this compound have not been prominently featured in the surveyed literature. However, the broader class of pyridazine and pyridine (B92270) derivatives is a frequent subject of such computational investigations, providing insight into the potential interactions of these scaffolds with biological targets. nih.govresearchgate.netmdpi.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a critical tool in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding potential binding modes. nih.govresearchgate.net

The general approach in these studies involves the use of software like AutoDock, Glide, or Molegro Virtual Docker to position ligands within the binding site of a target macromolecule, such as an enzyme or receptor. researchgate.netsemanticscholar.org The interactions are then scored based on a force field to estimate the binding affinity, often expressed in kcal/mol. researchgate.net

For instance, studies on related pyrazine-2-carboxylic acid derivatives have utilized molecular docking to explore their potential as inhibitors of enzymes like Mycobacterium tuberculosis InhA. semanticscholar.orgresearchgate.net In these investigations, the geometry of the ligands is first optimized using semi-empirical or DFT methods before being docked into the active site of the protein. semanticscholar.org The resulting binding poses are analyzed for key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues. mdpi.comsemanticscholar.org

Similarly, various pyridine derivatives have been the focus of docking studies against a range of targets, including enzymes implicated in inflammation like cyclooxygenase (COX). mdpi.com The presence of functional groups like amino and carboxylic acid moieties, as found in this compound, is generally considered to enhance binding affinity through the formation of hydrogen bonds and other polar interactions with the protein's active site. nih.govmdpi.com

While direct data is lacking for this compound, the established methodologies and findings for structurally related heterocyclic compounds suggest that it could be a valuable candidate for in silico screening against various biological targets. Future computational work would be necessary to elucidate its specific binding characteristics and potential as a bioactive agent.

Pharmacological and Agrochemical Research Applications of 3 Amino 4 Pyridazinecarboxylic Acid and Its Metal Complexes

Research in Pharmaceutical Development

In the realm of pharmaceutical development, 3-Amino-4-pyridazinecarboxylic acid is recognized as a key intermediate for synthesizing novel therapeutic agents. chemimpex.com Its structural framework is a component in the design of molecules intended to interact with specific biological targets, thereby enhancing potential drug efficacy. chemimpex.com

Targeting Neurological Disorders

Research has specifically identified this compound as a compound utilized in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The pyridazine (B1198779) scaffold is of interest to medicinal chemists for its potential to be incorporated into larger molecules that can cross the blood-brain barrier and modulate the activity of targets within the central nervous system. While specific drug candidates derived from this compound are not detailed in available literature, its role as a precursor is noted in this area of therapeutic research. chemimpex.com

Enzyme Inhibition Studies

The compound is employed in biochemical research focusing on enzyme inhibition. chemimpex.com The development of enzyme inhibitors is a crucial strategy in drug discovery for various diseases. For instance, research into structurally related pyrazine-based compounds has led to the development of inhibitors for targets like mycobacterial methionine aminopeptidase 1, an important enzyme in tuberculosis. nih.gov The amino and carboxylic acid groups on the this compound molecule provide reactive sites for building derivatives that can be tailored to fit into the active sites of specific enzymes, potentially blocking their function and providing a therapeutic effect. chemimpex.com

| Research Area | Role of this compound | Target Class | Scientific Goal |

| Neurological Disorders | Precursor/Intermediate | Central Nervous System Targets | Synthesis of novel pharmaceuticals with enhanced efficacy. chemimpex.com |

| Enzyme Inhibition | Building Block | Various Enzymes | Design of molecules to study and inhibit metabolic pathways. chemimpex.com |

Receptor and Enzyme Targeting Strategies

Targeting specific enzymes and receptors is a fundamental strategy in modern drug development. nih.gov The molecular structure of this compound is well-suited for this approach. Its ability to act as a ligand allows for the creation of novel coordination complexes and derivatives. chemimpex.com These new molecules can be designed to bind with high specificity to biological targets, a key aspect of developing effective and targeted therapies.

Role as Precursors in Biologically Active Molecule Synthesis

The primary role of this compound in pharmaceutical research is as a versatile precursor or building block. chemimpex.com Its stability and reactivity facilitate its incorporation into more complex molecules through various chemical reactions. chemimpex.com For example, in synthetic chemistry, compounds with similar structures, like 3-aminopyridin-2(1H)-ones, are used to create complex heterocyclic systems that form the basis of compounds with demonstrated biological activity, including enzyme inhibitors. nih.gov The amino acid amide fragment inherent in such structures is particularly valuable for the synthesis of peptidomimetics. nih.gov

Research in Agrochemical Formulations

In addition to its pharmaceutical applications, this compound is a component in the formulation of agrochemicals. chemimpex.com Its derivatives are investigated for their potential to improve crop yields by controlling weeds and fungal pathogens. chemimpex.com

Herbicide Development

The compound is utilized in the development of effective herbicides. chemimpex.com Many modern herbicides are carboxylic acid derivatives, which can act through various mechanisms. researchgate.net One established strategy for broadleaf weed control involves synthetic auxin herbicides, which include pyridine (B92270) and pyrimidine carboxylic acids. vt.eduuwa.edu.au These compounds mimic the natural plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. vt.edu Another critical approach in herbicide design is the targeting of amino acid biosynthesis pathways, which are essential for plant survival but absent in animals, offering a degree of selectivity. nih.gov The structure of this compound makes it a candidate for research into new herbicidal agents that may function through these or other mechanisms. chemimpex.com

| Application Area | Role of this compound | Target Mechanism | Research Goal |

| Herbicide Development | Formulation Component | Synthetic Auxin Mimicry, Amino Acid Biosynthesis Inhibition | Creation of effective and selective herbicides to increase crop yield. chemimpex.comvt.edunih.gov |

Fungicide Development

The pyridazine structural motif, a key component of this compound, is a cornerstone in the development of novel fungicides for agricultural applications. chemimpex.com Research into pyridazine derivatives has demonstrated their potential in controlling a variety of plant-pathogenic fungi. researchgate.netekb.eg The fungicidal efficacy of these compounds is often evaluated by their ability to inhibit mycelial growth. researchgate.net

Studies on various synthesized pyridazine derivatives have shown a broad spectrum of antifungal activities. For instance, certain 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives displayed significant activity against nine different phytopathogenic fungi. researchgate.net The effectiveness of these compounds is greatly influenced by the nature and position of substituents on the pyridazine and associated benzene (B151609) rings. researchgate.netnih.gov

For example, a series of novel pyridazin-3(2H)-one derivatives were synthesized and evaluated for their antifungal activity against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com Specific derivatives, such as β-aroylpropionic acid and N-cyanoacetyl dihydropyridazinone, showed spectacular results, indicating their potential for further in vivo and field evaluations. tandfonline.com Another study highlighted that certain pyridazine derivatives exhibited excellent and broad-spectrum antifungal activity, with inhibition values greater than 98% against fungi like F. solani, C. curvalaria, and A. alternata. researchgate.net

The collective research underscores that pyridazine-based compounds are a promising class for the development of new agrochemical fungicides to protect crops and improve yield. chemimpex.comproquest.com

Investigation of Biological Activities of Metal Complexes

The coordination of this compound and related pyridazine ligands with metal ions can significantly enhance their biological activities. nih.gov Metal complexes are explored for their therapeutic potential due to their unique properties and tunable designs. mdpi.com Ruthenium complexes, in particular, have been synthesized using pyridazine carboxylic acids and have demonstrated promising antibacterial and anti-biofilm properties. mdpi.comnih.gov The chelation of the metal ion by the ligand often results in a synergistic effect, leading to greater biological efficacy than the free ligand alone. nih.gov

Antibacterial Activity Mechanisms

Metal complexes of pyridazine derivatives exert their antibacterial effects through various mechanisms, including the disruption of bacterial biofilms and the inhibition of crucial virulence factors. The complexation with metals can lead to compounds with enhanced ability to interfere with bacterial pathogenesis. nih.govmdpi.com

Biofilms are communities of bacteria encased in a self-produced matrix, which confers resistance to conventional antibiotics. Metal complexes of pyridazine carboxylic acids have emerged as potent agents against biofilm formation, particularly in opportunistic pathogens like Pseudomonas aeruginosa. mdpi.comnih.gov

Ruthenium(II) and Ruthenium(III) complexes with pyridazine-3-carboxylic acid have been shown to effectively inhibit the formation of P. aeruginosa PAO1 biofilm. mdpi.com Both the Ru(II) and Ru(III) complexes demonstrated superior anti-biofilm activity compared to the free pyridazine-3-carboxylic acid ligand. mdpi.comnih.gov For example, at a concentration of 1 mM, a Ru(II) complex was able to reduce biofilm biomass by 55%. mdpi.com The research suggests that these metal complexes represent a promising avenue for developing new strategies to combat biofilm-associated infections. mdpi.comresearchgate.net

Table 1: Anti-biofilm Activity of Ruthenium Complexes against P. aeruginosa

| Compound | Concentration (mM) | Biofilm Reduction (%) |

| Ru(II) Complex | 1 | 55% |

| Ru(III) Complex | 1 | ~55% |

| Pyridazine-3-carboxylic acid (Ligand) | 1 | Weaker inhibition than complexes |

Targeting bacterial virulence factors is an alternative strategy to conventional antibiotics that aims to disarm pathogens without directly killing them, potentially reducing the development of resistance. doaj.org Pyoverdine is a key siderophore and virulence factor for P. aeruginosa, essential for iron acquisition and pathogenesis. doaj.orgnih.gov

Ruthenium complexes of pyridazine-3-carboxylic acid have demonstrated a high suppressive activity on pyoverdine production in P. aeruginosa PAO1. mdpi.comnih.gov This inhibition significantly reduces the virulence of the bacterium. mdpi.com At a concentration of 1 mM, these ruthenium compounds inhibited pyoverdine production by 90-96%, an effect comparable to the antibiotic ciprofloxacin. mdpi.com The free ligand, pyridazine-3-carboxylic acid, also showed an ability to reduce pyoverdine production, though to a lesser extent (61% reduction at 1 mM). mdpi.com This indicates that the metal complexation significantly enhances the inhibitory effect on this crucial virulence factor. mdpi.com

Table 2: Inhibition of Pyoverdine Production in P. aeruginosa PAO1

| Compound | Concentration (mM) | Inhibition of Pyoverdine Production (%) |

| Ruthenium Complex 1 | 1 | 90% |

| Ruthenium Complex 2 | 1 | 96% |

| Pyridazine-3-carboxylic acid (Ligand) | 1 | 61% |

| Ciprofloxacin (Control) | - | Comparable to complexes |

Note: Data is based on studies of ruthenium complexes with pyridazine-3-carboxylic acid. mdpi.com

Cytotoxicity Assessments in Normal Cell Lines

An essential aspect of developing new therapeutic agents is ensuring their safety and minimal toxicity to host cells. Cytotoxicity studies on normal, non-cancerous cell lines are crucial for this assessment. Research on ruthenium complexes with pyridazine-3-carboxylic acid has included evaluations of their effects on normal cells. mdpi.comnih.gov

Specifically, these ruthenium compounds were tested for cytotoxic effects on normal Chinese Hamster Ovary (CHO-K1) cells. mdpi.com The results from these studies were promising, indicating that the complexes showed no cytotoxic effects on this normal cell line. mdpi.comnih.gov This lack of toxicity to normal cells, combined with their potent anti-biofilm and anti-virulence activities, highlights their potential as selective antibacterial agents with a favorable safety profile.

Protein Interaction Studies (e.g., Human Serum Albumin Binding)

The interaction of therapeutic compounds with plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic properties, including distribution and half-life. mdpi.commdpi.com HSA is the most abundant protein in the bloodstream and functions as a carrier for numerous endogenous and exogenous substances. mdpi.commdpi.com

The binding of ruthenium complexes with pyridazine-3-carboxylic acid to HSA has been investigated using methods such as fluorescence spectroscopy and molecular docking. mdpi.comnih.gov These studies aim to understand the nature and extent of the interaction. mdpi.com Human serum albumin has specific binding sites, often referred to as Sudlow's sites I and II, which are key to its role in drug distribution. mdpi.com Understanding how these pyridazine-based metal complexes bind to HSA is essential for their development as therapeutic agents. mdpi.commdpi.combiorxiv.org The interaction studies help in predicting the behavior of these complexes in the bloodstream, which is vital for designing molecules with improved pharmacological profiles. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel and Efficient Synthetic Pathways

The development of novel, efficient, and versatile synthetic routes is paramount for expanding the accessibility and application of 3-Amino-4-pyridazinecarboxylic acid and its derivatives. Current research in pyridazine (B1198779) synthesis points towards several promising avenues for future exploration.

One key area of focus is the advancement of one-pot, multi-component reactions . These reactions, which allow for the construction of complex molecules from simple starting materials in a single step, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For instance, a one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been successfully developed by reacting arylglyoxals, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303) at room temperature in an aqueous ethanol (B145695) solution. scielo.org.za Future work could adapt this methodology to synthesize this compound by utilizing appropriate starting materials.

Catalytic methods also present a significant opportunity for innovation. The use of transition metal catalysts, such as copper or palladium, has been shown to be effective in the synthesis of various pyridazine derivatives. For example, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. Furthermore, the development of heterogeneous catalysts for reductive amination of carboxylic acids offers a greener and more sustainable approach to introducing the amino group. rsc.org A recent study demonstrated a highly efficient Pt–Mo/γ-Al2O3 catalyst for this purpose, which operates under mild conditions and can be easily recycled. rsc.org

The application of flow chemistry represents a paradigm shift in the synthesis of heterocyclic compounds, including pyridazines. nih.gov Continuous-flow systems offer enhanced control over reaction parameters, improved safety for hazardous reactions, and facile scalability. The continuous-flow synthesis of 3-amino-4-amidoximinofurazan, an important energetic material precursor, highlights the potential of this technology for the safe and efficient production of amino-substituted heterocycles. rsc.org Adapting such flow processes for the synthesis of this compound could significantly improve its production efficiency and safety.

A comparative overview of potential future synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Considerations |

| One-Pot, Multi-Component Reactions | High efficiency, reduced waste, cost-effective | Identification of suitable starting materials and reaction conditions |

| Advanced Catalytic Methods | High selectivity, mild reaction conditions, potential for asymmetric synthesis | Catalyst cost and stability, removal of metal residues from the final product |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, potential for automation | Initial setup cost, potential for clogging with solid byproducts |

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Elucidation

To accelerate the discovery of new drug candidates based on the this compound scaffold, the integration of advanced computational modeling for the elucidation of structure-activity relationships (SAR) is crucial. While specific computational studies on this particular compound are limited, the principles applied to similar heterocyclic systems can guide future research.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of target proteins. This information is invaluable for understanding the molecular basis of their biological activity and for designing new analogs with improved potency and selectivity. For example, docking studies have been used to investigate the interactions of pyrrolo[3,4-d]pyridazinone derivatives with COX-1, COX-2, and 15-LOX enzymes, providing insights into their anti-inflammatory activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of this compound analogs with their biological activities. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling can identify the essential structural features required for a molecule to interact with a specific biological target. By generating a pharmacophore model based on known active pyridazine derivatives, researchers can screen large compound libraries to identify new potential hits.

The combination of these computational techniques can significantly streamline the drug discovery process, reducing the time and cost associated with the synthesis and testing of new compounds.

Development of Highly Selective Pharmacological Agents Based on Pyridazine Scaffolds

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. acs.org This versatility provides a strong foundation for the development of highly selective pharmacological agents based on the this compound core.

Recent research has highlighted the potential of pyridazine derivatives as potent anticancer agents . They have been shown to target various biological processes involved in cancer, including tumor metabolism, cell signaling, and epigenetic modifications. nih.gov For instance, pyridazine-based compounds have been developed as inhibitors of glutaminase (B10826351) 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain containing proteins (BRDs). nih.gov Future research could focus on designing this compound analogs that selectively target these or other cancer-related proteins.

The pyridazine nucleus is also a promising scaffold for the development of anti-inflammatory drugs . Pyridazine derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. organic-chemistry.orgrsc.org By optimizing the substituents on the pyridazine ring, it may be possible to develop highly selective COX-2 inhibitors with an improved safety profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the presence of both an amino and a carboxylic acid group on this compound makes it an attractive starting point for the synthesis of peptidomimetics . These compounds mimic the structure and function of peptides but have improved metabolic stability and oral bioavailability.

The development of highly selective pharmacological agents will require a multidisciplinary approach, combining rational drug design, advanced synthetic chemistry, and comprehensive biological evaluation.

Sustainable and Scalable Production Methodologies for Research and Industry

The translation of promising research findings into practical applications necessitates the development of sustainable and scalable production methodologies. For this compound, this involves embracing the principles of green chemistry to minimize the environmental impact of its synthesis and implementing robust processes for large-scale manufacturing.

Key green chemistry principles that can be applied to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or supercritical fluids.

Catalysis: Utilizing catalytic processes, particularly those employing recyclable heterogeneous catalysts, to improve reaction efficiency and reduce waste. rsc.org

Flow chemistry is a powerful technology for achieving both sustainable and scalable production. nih.gov Continuous-flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to operate continuously for extended periods. The development of a continuous-flow process for the synthesis of this compound would be a major step towards its industrial-scale production.

Furthermore, the development of robust purification methods is essential for obtaining high-purity material suitable for pharmaceutical and other applications. Techniques such as crystallization and preparative chromatography will need to be optimized for large-scale production.

The implementation of these sustainable and scalable methodologies will be critical for ensuring the widespread availability of this compound for both research and industrial purposes, ultimately facilitating its translation from a laboratory curiosity to a valuable chemical commodity. scielo.org.zanih.gov

Q & A

Q. What analytical techniques are most effective for identifying impurities in this compound batches?

- Methodology :

- HPLC-MS : Detect trace impurities (<0.1%) using reverse-phase columns (C18) with UV/Vis and MS detection.

- NMR Spiking : Add reference standards (e.g., 3-[(propan-2-yl)amino]pyridazine-4-carboxylic acid, [Not provided]) to identify unknown peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.